molecular formula C12H17NO2 B4696524 2-(2,4-dimethylphenoxy)-N-methylpropanamide

2-(2,4-dimethylphenoxy)-N-methylpropanamide

Cat. No. B4696524
M. Wt: 207.27 g/mol
InChI Key: IXNQTSTWPGSIRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dimethylphenoxy)-N-methylpropanamide, also known as DMMPA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DMMPA is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 209.28 g/mol.

Mechanism of Action

The mechanism of action of 2-(2,4-dimethylphenoxy)-N-methylpropanamide varies depending on its application. In cancer cells, 2-(2,4-dimethylphenoxy)-N-methylpropanamide has been shown to induce apoptosis, or programmed cell death, through the activation of caspase enzymes. In Alzheimer's disease, 2-(2,4-dimethylphenoxy)-N-methylpropanamide acts as an inhibitor of acetylcholinesterase, increasing the levels of acetylcholine in the brain and improving cognitive function. In metal-organic frameworks, 2-(2,4-dimethylphenoxy)-N-methylpropanamide acts as a linker between metal ions, forming a porous structure that can selectively adsorb gases.
Biochemical and Physiological Effects:
2-(2,4-dimethylphenoxy)-N-methylpropanamide has been shown to have low toxicity and minimal side effects in animal studies. In cancer cells, 2-(2,4-dimethylphenoxy)-N-methylpropanamide has been shown to inhibit cell proliferation and induce apoptosis. In Alzheimer's disease, 2-(2,4-dimethylphenoxy)-N-methylpropanamide has been shown to improve cognitive function in animal models. In metal-organic frameworks, 2-(2,4-dimethylphenoxy)-N-methylpropanamide has been shown to selectively adsorb gases such as carbon dioxide and methane.

Advantages and Limitations for Lab Experiments

One advantage of 2-(2,4-dimethylphenoxy)-N-methylpropanamide is its versatility in various fields of research. It has been shown to have potential applications in medicinal chemistry, materials science, and environmental science. Another advantage is its low toxicity and minimal side effects in animal studies. However, one limitation is the difficulty in synthesizing 2-(2,4-dimethylphenoxy)-N-methylpropanamide, which requires multiple steps and purification processes.

Future Directions

There are several future directions for 2-(2,4-dimethylphenoxy)-N-methylpropanamide research. In medicinal chemistry, 2-(2,4-dimethylphenoxy)-N-methylpropanamide could be further investigated for its activity against cancer cells and as an inhibitor of acetylcholinesterase. In materials science, 2-(2,4-dimethylphenoxy)-N-methylpropanamide could be used as a building block for the synthesis of new metal-organic frameworks with enhanced gas storage and separation properties. In environmental science, 2-(2,4-dimethylphenoxy)-N-methylpropanamide could be studied for its potential to remove other contaminants from water, such as pesticides and pharmaceuticals.
Conclusion:
In conclusion, 2-(2,4-dimethylphenoxy)-N-methylpropanamide is a versatile chemical compound that has potential applications in various fields of research. Its synthesis method has been optimized for high yields and purity, and its mechanism of action varies depending on its application. 2-(2,4-dimethylphenoxy)-N-methylpropanamide has been shown to have low toxicity and minimal side effects in animal studies, and its future directions include further investigation in medicinal chemistry, materials science, and environmental science.

Scientific Research Applications

2-(2,4-dimethylphenoxy)-N-methylpropanamide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, 2-(2,4-dimethylphenoxy)-N-methylpropanamide has been investigated for its activity against cancer cells and as an inhibitor of acetylcholinesterase, an enzyme that is involved in Alzheimer's disease. In materials science, 2-(2,4-dimethylphenoxy)-N-methylpropanamide has been used as a building block for the synthesis of metal-organic frameworks, which have potential applications in gas storage and separation. In environmental science, 2-(2,4-dimethylphenoxy)-N-methylpropanamide has been studied for its ability to remove heavy metals from contaminated water.

properties

IUPAC Name

2-(2,4-dimethylphenoxy)-N-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-8-5-6-11(9(2)7-8)15-10(3)12(14)13-4/h5-7,10H,1-4H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXNQTSTWPGSIRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC(C)C(=O)NC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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